7-Hydroxy-4-methyl-8-nitrocoumarin
Overview
Description
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin that has been synthesized and characterized for various applications. It is a compound of interest due to its potential biological activities, including cytostatic and cytotoxic effects, antifouling properties, and the ability to form complexes with metal ions. The compound has been studied for its effects on cell lines, its antifouling activity in marine environments, and its interactions with metal ions to form complexes with potential pharmacological applications .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin and its derivatives involves various chemical reactions and conditions. For instance, the nitration of 4-methyl-7-ethylcoumarin under cold conditions led to the formation of 4-methyl-7-ethyl-8-nitrocoumarin, which could be further reduced and reacted to form azo dyes . Additionally, the synthesis of O-aminoalkyl derivatives of 7-hydroxycoumarin has been achieved using both conventional and microwave-assisted procedures . These synthetic approaches are crucial for the development of coumarin derivatives with enhanced biological activities.
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-methyl-8-nitrocoumarin derivatives has been determined using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. X-ray diffraction studies have also been employed to analyze the crystal structure of these compounds, providing insights into their stereochemistry and supramolecular interactions . Density functional theory (DFT) calculations have been used to predict the geometrical structures of metal complexes formed with these coumarin derivatives .
Chemical Reactions Analysis
7-Hydroxy-4-methyl-8-nitrocoumarin and its derivatives participate in a range of chemical reactions, including complexation with metal ions and interactions with biological molecules. The formation of metal complexes with divalent transition metal ions has been characterized, revealing octahedral and tetrahedral geometries and non-electrolytic behavior in solution . These complexes have been studied for their spectroscopic, thermal, magnetic, and conductimetric properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-4-methyl-8-nitrocoumarin derivatives are influenced by their molecular structure and the presence of functional groups. The antifouling activity of green-synthesized 7-hydroxy-4-methylcoumarin has been evaluated, demonstrating its effectiveness in inhibiting the settlement of marine organisms . The cytotoxic and cytostatic properties of 8-nitro-7-hydroxycoumarin have been assessed in vitro, showing its potential as an anticancer agent . Additionally, the antibacterial and anticancer toxicity of O-aminoalkyl substituted 7-hydroxycoumarins have been evaluated, with some derivatives showing promising activity .
Scientific Research Applications
Application
Many coumarin derivatives, including 7-Hydroxy-4-methylcoumarin, have strong fluorescence due to their α,β-unsaturated lipid structure . This makes them valuable in the creation of fluorescent probes .
Method
The synthesis of these derivatives is often based on the Pechmann coumarin synthesis method .
Results
The resulting compounds have important application value in fluorescent probes, dyes, and optical materials .
Medicinal Applications
Application
7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
Results
The use of 7-Hydroxy-4-methylcoumarin can help alleviate certain symptoms related to bile duct issues .
Antibacterial Applications
Application
Many coumarin derivatives have been found to exhibit antibacterial properties .
Method
These compounds can be used in the formulation of antibacterial drugs or treatments .
Results
The use of these compounds can help in combating bacterial infections .
Anticancer Applications
Application
Certain coumarin derivatives have been found to inhibit the proliferation and metastasis of many kinds of cancer cells .
Method
These compounds can be used in the formulation of anticancer drugs or treatments .
Results
The use of these compounds can help in combating cancer .
Antioxidant Applications
Application
Some coumarin derivatives have been found to exhibit antioxidant properties .
Method
These compounds can be used in the formulation of antioxidant drugs or treatments .
Results
The use of these compounds can help in combating oxidative stress .
Industrial Production
Application
Coumarin derivatives, including 7-Hydroxy-4-methylcoumarin, have been studied for their potential in industrial production .
Method
The synthesis of these derivatives is often based on the Pechmann coumarin synthesis method . This method has been explored for its potential in the industrialized production of coumarins .
Results
The resulting compounds have important application value in various industries .
Safety And Hazards
Future Directions
The future directions for 7-Hydroxy-4-methyl-8-nitrocoumarin research could involve exploring its potential biological activities and applications in fluorescent probes, dyes, and optical materials . Additionally, optimizing the synthesis conditions for industrial production of coumarins could be a significant area of focus .
properties
IUPAC Name |
7-hydroxy-4-methyl-8-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUBUSIGKOWDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418780 | |
Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methyl-8-nitrocoumarin | |
CAS RN |
19037-69-5 | |
Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19037-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 382373 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19037-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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